molecular formula C16H13N3O2S2 B3003657 4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole CAS No. 1207024-58-5

4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole

Cat. No.: B3003657
CAS No.: 1207024-58-5
M. Wt: 343.42
InChI Key: BMFLHHIURWZOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzodioxole group linked to a pyridazine ring, which is further connected via a thioether bridge to a methylthiazole moiety. This specific arrangement of aromatic and heteroaromatic systems makes it a valuable scaffold for probing biological pathways. Compounds containing benzodioxole and pyridazine rings are frequently investigated for their potential to interact with a range of enzyme families and cellular receptors . Researchers may explore this compound as a potential inhibitor for various kinase targets or G-protein coupled receptors (GPCRs), given that similar structural motifs are found in compounds active against these targets . Its mechanism of action would be highly dependent on the specific biological context under investigation, but could involve interference with signal transduction pathways central to disease progression. Potential research applications include its use as a building block in the synthesis of more complex molecules or as a lead compound in early-stage drug discovery for a range of conditions. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

4-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-10-17-12(7-22-10)8-23-16-5-3-13(18-19-16)11-2-4-14-15(6-11)21-9-20-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFLHHIURWZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole (CAS Number: 1207024-58-5) is a thiazole derivative featuring a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyridazine ring. Its unique combination of functional groups positions it as a candidate for various biological activities, including antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure

The molecular formula of this compound is C16H13N3O2S2C_{16}H_{13}N_{3}O_{2}S_{2} with a molecular weight of 343.42 g/mol. The structure can be represented as follows:

IUPAC Name 4[[6(1,3benzodioxol5yl)pyridazin3yl]sulfanylmethyl]2methyl1,3thiazole\text{IUPAC Name }4-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that thiazole derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

CompoundTarget OrganismMIC (µg/mL)
Thiazole DerivativeStaphylococcus aureus50
Thiazole DerivativeEscherichia coli30

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. In vitro studies have demonstrated that certain thiazoles induce apoptosis in cancer cell lines. For example, related compounds have shown IC50 values lower than those of established chemotherapeutics like doxorubicin .

CompoundCancer Cell LineIC50 (µM)
Thiazole DerivativeJurkat Cells<10
Thiazole DerivativeA-431 Cells<20

Anticonvulsant Activity

Thiazoles have also been evaluated for their anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring can enhance anticonvulsant efficacy. Compounds with specific substitutions demonstrated significant protective effects in animal models of epilepsy .

Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several thiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects with MIC values significantly lower than those of traditional antibiotics .

Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of thiazole compounds on human glioblastoma cells. The study found that specific structural modifications led to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anticancer Mechanism : It likely induces apoptosis through mitochondrial pathways and may inhibit key signaling pathways involved in cell proliferation.
  • Anticonvulsant Mechanism : The compound may modulate neurotransmitter levels or ion channel activity in the central nervous system.

Comparison with Similar Compounds

D03 (1-[5-(Benzo[d][1,3]dioxol-5-yl)-3-(thien-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(((4-(diethylamino)butyl)amino)methyl)thio]ethan-1-one)

  • Key Features : Contains a benzodioxole group linked to a pyrazoline ring and a thioether chain.
  • Molecular docking studies indicate binding to hMAO-A (PDB ID: 2BXR) .
  • Comparison : Unlike the target compound, D03 lacks a pyridazine ring and instead incorporates a pyrazoline core, which may alter target selectivity and metabolic stability.

LUF7746 (4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride)

  • Key Features : Features a benzodioxole-attached pyridine ring with a fluorosulfonyl warhead for covalent binding.
  • Pharmacology: Acts as a covalent partial agonist for adenosine A1 receptors. Its non-reactive control (LUF7747) replaces the fluorosulfonyl group with methylsulfonyl, highlighting the importance of the warhead for activity .
  • Comparison : The target compound’s thiazole and pyridazine system lacks covalent binding capability, suggesting distinct mechanisms of action compared to LUF7744.

Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)

  • Key Features : Contains a triazole-thiazole scaffold with a bromophenyl substituent.
  • Synthesis : Prepared via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a common click chemistry approach .
  • Comparison : The target compound’s pyridazine-thioether linkage differentiates it from 9c’s triazole-acetamide structure, which may influence solubility and target affinity.

Pharmacological and Functional Comparisons

Compound Target/Activity Key Structural Differences Reference
Target Compound Not explicitly reported (hypothesized: CNS targets) Pyridazine-thioether, 2-methylthiazole -
D03 MAO-B inhibitor (IC₅₀ = 20.34 μM) Pyrazoline core, thienyl substituent
LUF7746 Adenosine A1 receptor agonist Covalent fluorosulfonyl warhead
6-(Benzo[d][1,3]dioxol-5-yl)-3-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Unknown (structural analogue) Triazolopyridazine core, Cl/F substituents

Molecular Properties

  • Ethyl 4-((6-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-3-oxobutanoate: Discontinued compound with a trifluoromethyl group, likely influencing lipophilicity .

Key Research Findings and Implications

  • The benzodioxole moiety is a recurring pharmacophore in MAO-B inhibitors (e.g., D03) and receptor modulators (e.g., LUF7746), suggesting its versatility in targeting diverse proteins .
  • Thioether linkages, as seen in the target compound and LUF7746, enhance conformational flexibility and may improve membrane permeability .
  • Substituents on the thiazole ring (e.g., methyl in the target compound vs. bromophenyl in 9c) critically modulate steric and electronic interactions with biological targets .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole?

Methodological Answer:
The synthesis typically involves coupling a pyridazine-thiol intermediate with a functionalized thiazole moiety. Key steps include:

  • Thiol Activation : React 6-(Benzo[d][1,3]dioxol-5-yl)pyridazine-3-thiol with a methylating agent (e.g., CH₃I) in anhydrous DMF under reflux to introduce the thioether linkage .
  • Thiazole Functionalization : Use a Mannich reaction or nucleophilic substitution to attach the 2-methylthiazole group. For example, react the activated thiol with 2-methylthiazole-4-carbaldehyde in the presence of a base (e.g., K₂CO₃) .
  • Purification : Crystallize the product from ethanol or ethyl acetate to ensure purity (>95% by HPLC) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze chemical shifts for the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and pyridazine-thiol (δ 7.5–8.2 ppm aromatic protons). The thiazole methyl group appears at δ 2.5–2.7 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can reaction yields be optimized when synthesizing this compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene). DMF often enhances nucleophilicity of thiols, improving yields by 20–30% .
  • Catalyst Selection : Compare Pd/C, CuI, or phase-transfer catalysts. For example, CuI in DMF increases coupling efficiency between pyridazine and thiazole moieties .
  • Temperature Control : Reflux conditions (80–100°C) are optimal for thioether formation, while lower temperatures (40–60°C) minimize side reactions during thiazole functionalization .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies. Discrepancies in IC₅₀ values may arise from differences in cell viability protocols (MTT vs. resazurin assays) .
  • Dose-Response Validation : Perform triplicate experiments with 8–10 concentration points to ensure reproducibility. For example, Activity against Sp1 (IC₅₀ = 12 µM) versus Sp3 (IC₅₀ = 19 µM) requires statistical validation via ANOVA .
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with bioactivity measurements .

Advanced: What computational strategies predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., α-glucosidase). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp214) and hydrophobic interactions with the thiazole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Binding Affinity Calculations : Compare MM-GBSA scores (-40 to -60 kcal/mol) across homologs to rank target specificity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term : Store at -4°C in amber vials under argon to prevent oxidation of the thioether bond .
  • Long-Term : Lyophilize the compound and store at -20°C with desiccants (silica gel). Monitor purity biannually via TLC (Rf = 0.3 in 7:3 hexane:ethyl acetate) .

Advanced: How can the reactivity of the thiazole moiety be leveraged for structural modifications?

Methodological Answer:

  • Electrophilic Substitution : Nitrate the thiazole ring using HNO₃/H₂SO₄ at 0°C to introduce nitro groups at position 5, enhancing π-stacking with aromatic protein residues .
  • Cross-Coupling : Perform Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-fluorophenyl) using Pd(PPh₃)₄ to diversify the thiazole substituents .
  • Click Chemistry : Attach triazole spacers via CuAAC reactions for prodrug design or fluorescent tagging .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Pairing : Use slow evaporation with DMF/water (1:1) or ethanol/diethyl ether (3:1) to grow single crystals .
  • Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 2°C/hour to enhance nucleation .
  • Additive Screening : Add 1% thiourea or 5% DMSO to reduce lattice defects and improve diffraction quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.